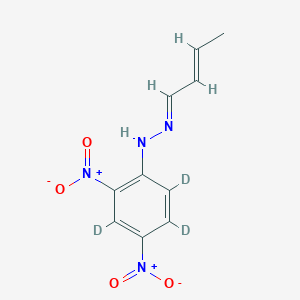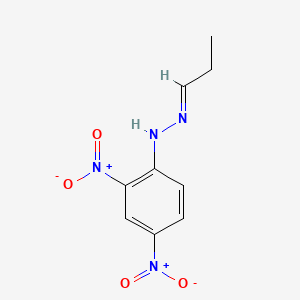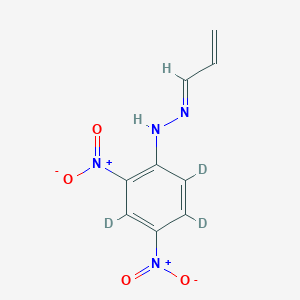
Carfentanil oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Carfentanil oxalate's synthesis involves advanced chemical procedures. Váradi et al. (2015) reported a novel approach to synthesize carfentanil amide analogues using the isocyanide-based Ugi four-component reaction, producing compounds with significant opioid receptor affinity (Váradi et al., 2015). Another study by Hsu et al. (2019) structurally confirmed the primary metabolites of carfentanil through chemical synthesis, highlighting its μ-opioid receptor activity (Hsu et al., 2019).
Molecular Structure Analysis
The molecular structure of carfentanil oxalate is critical to its interaction with opioid receptors. Mörén et al. (2021) described the classification of carfentanil synthesis methods based on chemical impurity profiles, which directly relate to its molecular structure and efficacy (Mörén et al., 2021).
Chemical Reactions and Properties
Carfentanil's chemical reactions and properties are pivotal in understanding its potency and effect. Ringuette et al. (2020) discussed its synthesis, metabolism, and pharmacology, highlighting its ease of synthesis and remarkable potency (Ringuette et al., 2020). Additionally, Feasel et al. (2016) identified carfentanil metabolites and assessed its metabolic clearance in human liver microsomes and hepatocytes (Feasel et al., 2016).
Physical Properties Analysis
The physical properties of carfentanil oxalate, such as solubility, stability, and crystalline structure, are essential for its handling and application in various scientific fields. However, specific studies focusing solely on these properties were not identified in the provided research.
Chemical Properties Analysis
The chemical properties, including reactivity, degradation pathways, and interaction with biological systems, are crucial for understanding the pharmacological effects of carfentanil oxalate. Kong and Walz (2021) explored the oxidative metabolism of carfentanil, identifying the cytochrome P450 isozymes involved in its metabolism, which sheds light on its chemical properties and potential interactions within biological systems (Kong & Walz, 2021).
Applications De Recherche Scientifique
1. Veterinary Medicine and Wildlife Management
Carfentanil has notable applications in veterinary medicine, particularly for the immobilization of large animals. For instance, a study by Napier et al. (2011) highlighted its use in combination with xylazine for immobilizing captive gaur (Bos gaurus) for procedures like electroejaculation. This study underlines its effectiveness and the physiological impacts of such drug combinations in large ungulates.
2. Medical Imaging and Neurological Research
Carfentanil is used in positron emission tomography (PET) studies for measuring µ-opioid receptor binding in humans. Hirvonen et al. (2009) in their study demonstrated the utility of [11C]Carfentanil in PET scans, highlighting its reproducibility and effectiveness in assessing µ-opioid receptor binding. This application is crucial for understanding various neurological conditions and the brain's response to opioids.
3. Study of Opioid Receptors
Research by Eriksson and Antoni (2015) using [11C]Carfentanil studied its binding characteristics in rat brain sections. Their research concluded that [11C]Carfentanil preferentially binds to the μ1-opioid receptor subtype over the μ2 subtype. This discovery is significant for targeted opioid therapies and understanding opioid receptor functions.
4. Pharmaceutical and Forensic Analysis
Carfentanil's potency and structural properties make it an important subject in forensic science and pharmaceutical analysis. For example, Mörén et al. (2021) presented a method for classifying carfentanil synthesis based on chemical impurity profiles, as detailed in their paper. Such studies are pivotal in forensics for identifying illegal drug synthesis methods and in pharmaceuticals for quality control.
5. Opioid Metabolism Studies
Feasel et al. (2016) conducted a study on the metabolism of Carfentanil in human liver microsomes and hepatocytes. Their research identified the human metabolic pathways of Carfentanil, providing insights into its potential acute toxicity in humans. Such studies are essential for understanding the pharmacokinetics and dynamics of ultra-potent opioids.
Safety And Hazards
Carfentanil and other fentanyl analogues present a serious risk to public safety, first responder, medical, treatment, and laboratory personnel . These substances can come in several forms, including powder, blotter paper, tablets, patch, and spray . Some forms can be absorbed through the skin or accidentally inhaled .
Orientations Futures
There is ongoing research into developing a novel opioid reversal agent with enhanced efficacy towards fentanyl and other synthetic opioids . An antibody in single-chain fragment variable (scFv) format that binds to carfentanil was shown to reverse signs of carfentanil overdose in preclinical tests . This suggests that the antibody could be a more powerful, longer-lasting treatment for synthetic opioid overdose, compared to existing options .
Propriétés
Numéro CAS |
61086-44-0 |
|---|---|
Nom du produit |
Carfentanil oxalate |
Formule moléculaire |
C24H30N2O3 x C2H2O4 |
Poids moléculaire |
484.54 |
Pureté |
>95% |
Synonymes |
Methyl 1-phenethyl-4-(N-phenylpropanamido)piperidine-4-carboxylate ethanedioate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



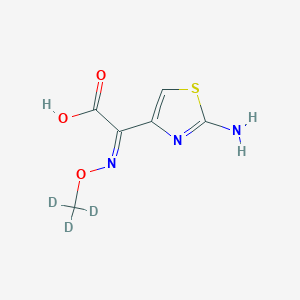
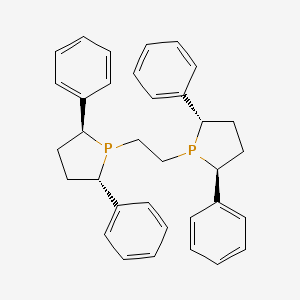
![(4S,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B1147560.png)
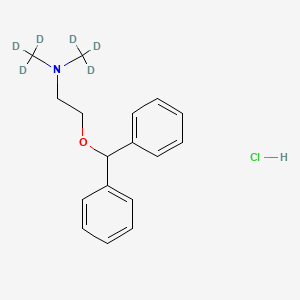
![(6aR,9aR)-9a-Hydroxy-4-(methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1147568.png)
![9a-Hydroxy-4-(methoxy-d3)-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1147569.png)
